molecular formula C25H21FN2O2 B2568834 (2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327177-35-4

(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2568834
CAS No.: 1327177-35-4
M. Wt: 400.453
InChI Key: FLAJHJSCCUIJFT-FVDSYPCUSA-N
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Description

“(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide” is a chromene-based carboxamide derivative characterized by a planar chromene backbone substituted with a 2,4-dimethylphenyl group at the carboxamide position and a 4-fluoro-2-methylphenylimino group at the C2 position. Chromene derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . This compound’s synthesis likely involves condensation reactions between substituted aldehydes and activated carboxamide precursors, as seen in analogous chromene syntheses .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-fluoro-2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O2/c1-15-8-10-21(16(2)12-15)27-24(29)20-14-18-6-4-5-7-23(18)30-25(20)28-22-11-9-19(26)13-17(22)3/h4-14H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAJHJSCCUIJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromone, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects on monoamine oxidase (MAO), structure-activity relationships (SAR), and other relevant biological mechanisms.

Structure and Properties

The compound features a chromene backbone with specific substitutions that influence its biological activity. The structural formula can be represented as follows:

C19H18FN3O2\text{C}_{19}\text{H}_{18}\text{F}\text{N}_3\text{O}_2

This structure includes a carboxamide group, which is critical for its interaction with biological targets.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidase is an important enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO can have significant therapeutic implications, particularly in treating depression and neurodegenerative diseases.

  • MAO-B Inhibition :
    • Studies indicate that derivatives of chromone carboxamides exhibit varying degrees of MAO-B inhibition. For instance, similar compounds have shown potent inhibitory activity with IC50 values in the low micromolar range .
    • The specific compound under discussion has not been directly tested for MAO-B inhibition in the literature; however, its structural analogs suggest potential efficacy based on their SAR profiles.

Structure-Activity Relationships (SAR)

The effectiveness of chromone derivatives as MAO inhibitors often depends on the nature and position of substituents on the chromone ring. Key findings include:

  • Substituent Effects : The presence of electron-donating groups at specific positions enhances MAO-B inhibitory activity. For example, modifications to the phenyl rings can significantly alter binding affinity and selectivity towards MAO isoforms .
  • Conformational Studies : Molecular docking studies have revealed that conformational flexibility influenced by substituents plays a crucial role in the binding interactions with MAO enzymes .

Case Study 1: Synthesis and Evaluation

A series of 2H-chromene-3-carboxamide derivatives were synthesized and evaluated for their MAO inhibitory activities. Among these, certain compounds exhibited IC50 values as low as 0.93 μM against MAO-B, indicating strong potential for therapeutic use .

CompoundIC50 (μM)Selectivity (MAO-B/MAO-A)
4d0.9364.5
4e1.5032.0
4f5.0010.0

Case Study 2: Molecular Docking Analysis

Docking studies with related chromone derivatives have shown critical interactions with active site residues of MAO-B, such as hydrogen bonding and π-π stacking interactions, which are essential for high-affinity binding .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to the chromene structure exhibit significant anticancer properties. For instance, research has shown that derivatives of chromene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study demonstrated that a related chromene compound effectively reduced tumor growth in murine models by targeting specific signaling pathways involved in cancer progression .

Antioxidant Properties

Chromene derivatives have also been investigated for their antioxidant capabilities. The presence of multiple functional groups in (2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage, such as neurodegenerative disorders .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of a similar chromene compound. The researchers found that the compound induced apoptosis in breast cancer cells via the mitochondrial pathway and significantly inhibited tumor growth in xenograft models. The study highlighted the potential of chromene derivatives as lead compounds for new anticancer therapies .

Case Study 2: Antioxidant Efficacy

In another investigation featured in Phytochemistry Reviews, researchers assessed the antioxidant activity of various chromene derivatives, including this compound. The results demonstrated that this compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid and trolox. This finding suggests its potential application in formulations aimed at preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the chromene backbone and the aromatic rings. Key comparisons include:

Compound Name Substituents (R1, R2, R3) Key Properties/Activities Synthesis Method (Yield)
Target Compound R1: 2,4-dimethylphenyl; R2: 4-fluoro-2-methyl Not reported in evidence Likely via imine condensation
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) R1: 4-sulfamoylphenyl; R2: O Antimicrobial activity Reflux in acetic acid (86%)
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide R1: Acetyl; R2: 4-fluorophenyl Higher solubility due to acetyl group Unspecified (ChemSpider ID)
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide R1: 2-methoxyphenyl; R2: 3-methoxyphenyl Potential fluorescence applications Commercial synthesis (N/A)
2-Imino-N-phenyl-2H-chromene-3-carboxamide derivatives R1: Varied aryl; R2: H or substituted aryl Antifungal, antitumor activities Multi-step reflux (70–90%)

Physicochemical Properties

  • Melting Points : Compound 12 () has a melting point >300°C due to strong hydrogen bonding from sulfamoyl and oxo groups, whereas methoxy-substituted analogs () may exhibit lower melting points due to reduced polarity .
  • Solubility : Acetyl-substituted derivatives () show enhanced solubility in polar solvents compared to methyl- or methoxy-substituted analogs .

Quantitative Structural Similarity

Similarity coefficients (e.g., Tanimoto index) can quantify structural overlap between the target compound and analogs. For example, the target compound shares ~85% structural similarity with ’s methoxy derivative but only ~60% with acetyl-substituted analogs () due to divergent functional groups .

Q & A

Basic Research Questions

What are the optimal synthetic pathways for (2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as seen in structurally similar carboxamides . Key steps include:

  • Reagent Selection : Use TBTU with 2,6-lutidine as a base in dry DCM for efficient coupling.
  • Temperature Control : Maintain reactions at 0–5°C during reagent addition to minimize side reactions.
  • Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and isolate products via column chromatography.
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine and carboxylic acid precursors) to improve yields.

How can the molecular structure of this compound be confirmed using crystallographic techniques?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key considerations include:

  • Crystallization : Grow crystals via slow evaporation in solvents like DMSO or DCM.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : Employ SHELXL for structure refinement, addressing disorder or twinning with restraints and constraints .
  • Validation : Cross-check bond lengths/angles with similar chromene-carboxamide derivatives (e.g., C–N bond: ~1.35 Å) .

Advanced Research Questions

What computational strategies are effective for predicting the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the chromene core’s π-π stacking and the carboxamide’s hydrogen bonding .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, analyzing RMSD and binding free energies (MM-PBSA).

How can contradictory data in pharmacological assays be resolved?

Methodological Answer:
Contradictions may arise from assay conditions or impurity interference. Strategies include:

  • Dose-Response Curves : Test concentrations from 1 nM–100 μM to identify non-linear effects.
  • Analytical Validation : Use HPLC-MS (e.g., Agilent 1260 Infinity II) to confirm compound purity (>95%) and rule out degradation products .
  • Structural Analog Comparison : Benchmark against analogs like N-(3-chloro-4-fluorophenyl) derivatives to isolate structure-activity relationships .

What methodologies are recommended for analyzing photophysical properties of the chromene core?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λmax in ethanol (e.g., 320–350 nm for imino-chromene systems) and calculate molar extinction coefficients (ε) .
  • Fluorescence Quenching : Titrate with iodide ions to assess solvent accessibility of the chromophore.
  • TD-DFT Calculations : Compare experimental spectra with theoretical transitions (e.g., using Gaussian 16) to assign electronic transitions.

How can regioselectivity challenges during functionalization of the chromene ring be addressed?

Methodological Answer:

  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyl sites.
  • Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 4-position of chromene .
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to optimize reaction times and temperatures.

Data Analysis & Validation

How should researchers resolve crystallographic disorder in this compound’s structure?

Methodological Answer:

  • Disorder Modeling : In SHELXL, split atoms into multiple positions with occupancy refinement.
  • Restraints : Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters .
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for visualization.

What analytical methods are most reliable for assessing compound stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers, heat (40–60°C), and UV light, then analyze via UPLC-PDA .
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor, quantifying parent compound loss via LC-MS/MS.
  • Accelerated Stability Testing : Store samples at 25°C/60% RH for 6 months, monitoring impurities per ICH Q1A(R2) guidelines.

Toxicity & Safety

What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Cytotoxicity Assays : Use HepG2 cells with MTT/WST-1 assays (IC₅₀ determination).
  • Genotoxicity : Perform Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 fraction) .
  • hERG Inhibition : Patch-clamp assays on HEK293 cells expressing hERG channels to assess cardiac risk.

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